N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide
Description
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide: is a chemical compound characterized by the presence of two prop-2-enamide groups attached to a 3,4-dimethoxyphenylmethane core
Properties
CAS No. |
303061-63-4 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(prop-2-enoylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C15H18N2O4/c1-5-13(18)16-15(17-14(19)6-2)10-7-8-11(20-3)12(9-10)21-4/h5-9,15H,1-2H2,3-4H3,(H,16,18)(H,17,19) |
InChI Key |
JDNZSYDOLFGSFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(NC(=O)C=C)NC(=O)C=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate amine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine: In medicine, N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide exerts its effects involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The pathways involved in these interactions are often complex and may require further research to fully elucidate.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
N-Acetyl-3,4-dimethoxyphenethylamine: A compound with similar structural features, used in various chemical and biological studies.
Uniqueness: N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide is unique due to its bisprop-2-enamide groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research.
Biological Activity
N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide is a synthetic compound notable for its potential biological activities, particularly in cancer research and antimicrobial applications. This article provides an in-depth examination of its biological properties, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 290.314 g/mol
- Functional Groups : Two prop-2-enamide groups connected by a methanediyl bridge and substituted with 3,4-dimethoxyphenyl moieties.
The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with similar structural motifs often possess the ability to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : It may inhibit specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
- Case Study : A study demonstrated that this compound reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, by promoting apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. The dual methoxy substitution may enhance its interaction with microbial membranes, leading to increased permeability and cell death.
- Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.
- Research Findings : In vitro studies reported effective inhibition against a range of bacteria, including both Gram-positive and Gram-negative strains.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally related compounds is outlined below:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N,N'-Diethylbenzene-1,2-dicarboxamide | Structure | Anticancer | Contains ethyl groups enhancing solubility |
| 3,4-Dimethoxy-N-(phenyl)benzamide | Structure | Antimicrobial | Simple benzamide structure |
| 4-Methoxy-N-(3-pyridyl)benzamide | Structure | Antiviral | Incorporates a pyridine ring |
This compound stands out due to its dual methoxy substitution and bisamide structure, which may confer distinct pharmacological properties compared to simpler derivatives. Its potential for multiple interactions within biological systems makes it a candidate for further research in drug discovery.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of Prop-2-enamide : Reacting appropriate amines with acyl chlorides.
- Coupling Reaction : Utilizing coupling reagents to form the bisamide linkage.
- Purification : Employing chromatography techniques to isolate the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
